Lipophilicity and ADME Predictions
The target compound exhibits a calculated LogP of 2.42 [1], compared to a LogP of 0.9 for the non-fluorinated analog 4-hydroxy-4-phenylpentan-2-one (CAS 15121-66-1) [2]. This ΔLogP of approximately 1.5 units represents a roughly 30-fold increase in octanol-water partition coefficient, a magnitude of lipophilicity shift known to significantly influence membrane permeability, plasma protein binding, and metabolic clearance in drug-like molecules. The trifluoromethyl group is the sole structural difference responsible for this shift.
ΔLogP ≈ 1.52 (approx. 30-fold increase)
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.42 (calculated) |
| Comparator Or Baseline | 4-Hydroxy-4-phenylpentan-2-one (CAS 15121-66-1): LogP = 0.9 (calculated) |
| Quantified Difference | ΔLogP ≈ 1.52 (approximately 30-fold increase in lipophilicity) |
| Conditions | In silico prediction; target data from MolBase, comparator data from Molaid computational properties |
Why This Matters
A 1.5-log-unit lipophilicity increase is within the range that materially alters ADME properties in medicinal chemistry programs; procurement of the non-fluorinated analog will not replicate the permeability or metabolic stability profile required for structure-activity relationship (SAR) studies targeting this chemotype.
- [1] MolBase Encyclopedia: 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one, CAS 146801-29-8, LogP 2.4156. View Source
- [2] Molaid Database: 4-Hydroxy-4-phenylpentan-2-one, CAS 15121-66-1, LogP 0.9, MW 178.231, Density 1.065 g/cm³. View Source
